molecular formula C13H13BrN2O B1444898 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline CAS No. 1306066-43-2

5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline

Cat. No. B1444898
CAS RN: 1306066-43-2
M. Wt: 293.16 g/mol
InChI Key: OANLYHOBMMMJCC-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline, also known as 5-Br-2-OMe-N(PyMe)A, is a synthetic aromatic compound with a wide range of applications in the fields of scientific research, laboratory experiments, and drug development. This compound has been extensively studied due to its unique chemical structure, which enables it to interact with various biological systems in different ways.

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

Research on 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline and its derivatives has primarily focused on the synthesis and characterization of metal complexes. These compounds have been utilized in the formation of complexes with various metals, showing significant potential in materials science and coordination chemistry. For example, Basu Baul et al. (2014) reported the synthesis, structures, and spectroscopic properties of Hg(II) complexes using bidentate NN and tridentate NNO Schiff-base ligands, demonstrating the formation of both monomeric and polymeric structures based on the presence of Hg–O bonds (Basu Baul et al., 2014). Similarly, research by Njogu et al. (2017) on Silver(I)-pyridinyl Schiff base complexes highlighted their structural characterization and reactivity in the ring-opening polymerization of ε-caprolactone, showcasing the catalytic activities of these complexes (Njogu et al., 2017).

Antioxidant and Inhibitory Properties

The compound and its related structures have also been investigated for their antioxidant and acetylcholinesterase (AChE) inhibitory activities. A study by Vargas Méndez and Kouznetsov (2015) found that γ-pyridinyl amine derivatives exhibited good antioxidant activity and moderate AChE inhibitory properties, indicating potential therapeutic applications (Vargas Méndez & Kouznetsov, 2015).

Application in Catalysis

Research has also explored the use of this compound in catalysis. Tshabalala et al. (2015) studied palladium complexes of (benzoimidazol-2-ylmethyl)amine ligands as catalysts for methoxycarbonylation of olefins, indicating that these complexes could serve as effective catalysts in organic synthesis, particularly in the production of esters from alkenes (Tshabalala et al., 2015).

properties

IUPAC Name

5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-17-13-5-4-11(14)7-12(13)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANLYHOBMMMJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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